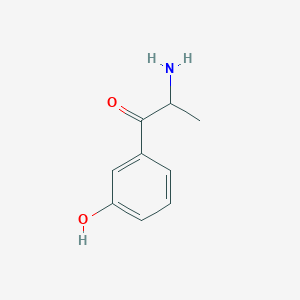

2-Amino-1-(3-hydroxyphenyl)-1-propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHAQYRJHHWTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Historical Perspective and the Evolution of Research

The investigation into 2-Amino-1-(3-hydroxyphenyl)-1-propanone is intrinsically linked to the development of the sympathomimetic drug, Metaraminol (B1676334). wikipedia.org Approved for medical use in the United States in 1954, Metaraminol is utilized for the treatment of hypotension. wikipedia.org The synthesis of Metaraminol involves a series of chemical transformations where this compound can serve as a crucial precursor. Consequently, much of the early interest and research involving this compound was driven by the pharmaceutical industry's need for efficient and pure synthesis of Metaraminol.

The evolution of research has mirrored advancements in synthetic organic chemistry and analytical techniques. Initial studies likely focused on optimizing reaction conditions for the synthesis of Metaraminol, with an emphasis on yield and purity. As analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) became more sophisticated, the focus expanded to include the identification and characterization of impurities and related substances in the manufacturing process of Metaraminol, where this compound could be a potential impurity. veeprho.comnih.gov

Interdisciplinary Significance in the Chemical Sciences

The relevance of 2-Amino-1-(3-hydroxyphenyl)-1-propanone extends across several disciplines within the chemical sciences, most notably in organic synthesis and medicinal chemistry.

Organic Synthesis: As a building block, this compound is valuable in the construction of more complex molecules. Its structure features a reactive ketone group, an amino group, and a hydroxylated phenyl ring, offering multiple sites for chemical modification. Synthetic chemists can utilize these functional groups to perform a variety of reactions, including reductions and substitutions, to create a range of derivatives.

Medicinal Chemistry: In the realm of medicinal chemistry, the compound is of interest due to its structural similarity to cathinone (B1664624) and other phenethylamine (B48288) compounds with known biological activity. nih.govwikipedia.org The study of such molecules falls under the broad category of sympathomimetic amines, which mimic the effects of endogenous agonists of the sympathetic nervous system. wikipedia.org The specific placement of the hydroxyl group on the meta-position of the phenyl ring is a critical determinant of its pharmacological properties and its potential interactions with biological targets. gpatindia.com

Conceptual Frameworks and Research Paradigms

The study of 2-Amino-1-(3-hydroxyphenyl)-1-propanone is guided by several key conceptual frameworks.

Structure-Activity Relationship (SAR): A central paradigm in medicinal chemistry, SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. For cathinone (B1664624) derivatives, key structural features that are investigated include the nature of the terminal amine, the stereochemistry, and the presence and position of substituents on the aromatic ring. nih.gov The meta-hydroxyl group in this compound is a prime example of a structural modification that significantly impacts the compound's properties compared to unsubstituted cathinone. nih.gov

Synthetic Strategy and Process Chemistry: Research in this area is framed by the principles of designing efficient and scalable synthetic routes. This involves the selection of appropriate starting materials, reagents, and reaction conditions to maximize product yield and minimize the formation of impurities. The synthesis of Metaraminol (B1676334) from precursors like 1-(3-hydroxyphenyl)propan-1-one illustrates this paradigm, where this compound can be a key intermediate. gpatindia.comgoogle.comgoogle.com

Analytical Method Development and Validation: A crucial research paradigm, particularly in pharmaceutical sciences, is the development of robust analytical methods for the identification, quantification, and purity assessment of chemical compounds. Techniques such as HPLC and mass spectrometry are fundamental in the characterization of this compound and in the monitoring of its presence as an intermediate or impurity in pharmaceutical preparations. veeprho.comnih.gov

Overview of Major Research Domains

Established Synthetic Routes to this compound

Established synthetic routes for this compound primarily involve multi-step sequences and, in some cases, more streamlined one-pot reactions. These methods often begin with the readily available precursor, 3'-hydroxypropiophenone (B76195).

Multi-Step Synthesis Pathways

A common and well-documented multi-step approach to synthesize this compound involves the initial halogenation of the α-carbon of 3'-hydroxypropiophenone, followed by a nucleophilic substitution with an amine source.

The first step is the α-bromination of 3'-hydroxypropiophenone. This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like glacial acetic acid. mdpi.com The presence of the carbonyl group activates the α-position, facilitating the electrophilic substitution by bromine.

Following the formation of the α-bromo ketone, the next step is the introduction of the amino group. This is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amine. A common method involves the use of ammonia (B1221849) or a protected amine source. For instance, reaction with sodium azide (B81097) followed by reduction of the resulting α-azido ketone can yield the desired primary amine. Alternatively, direct amination using ammonia can be employed, though this may lead to side products due to over-alkylation.

A summary of a typical multi-step synthesis is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | 3'-Hydroxypropiophenone | Br₂, Acetic Acid | 2-Bromo-1-(3-hydroxyphenyl)-1-propanone |

| 2 | 2-Bromo-1-(3-hydroxyphenyl)-1-propanone | 1. NaN₃ 2. H₂, Pd/C | This compound |

One-Pot Reaction Strategies

To improve efficiency and reduce the need for isolation of intermediates, one-pot reaction strategies have been explored for the synthesis of α-amino ketones. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, analogous reactions provide a viable pathway. One such approach involves the in-situ generation of an α-halo ketone followed by immediate amination. For example, a ketone can be treated with a halogenating agent and an amine in a single reaction vessel.

Another potential one-pot method is the direct amination of the ketone. This can be achieved using aminating reagents in the presence of a suitable catalyst. For instance, the use of hydroxylamine-O-sulfonic acid or other electrophilic aminating agents could potentially lead to the formation of the desired product in a single step from 3'-hydroxypropiophenone, though this would require careful optimization to control regioselectivity and minimize side reactions.

Stereoselective Synthesis Approaches for Chiral Centers in this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound.

One approach involves the asymmetric reduction of a precursor α-keto imine. The 3'-hydroxypropiophenone can be converted to an imine, which is then asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand. This method can provide high enantiomeric excess of the desired amine.

Another strategy is the use of biocatalysis. Enzymes such as transaminases can be employed to asymmetrically aminate a ketone precursor. nih.gov In this case, 3'-hydroxypropiophenone could be a substrate for an engineered transaminase, which would selectively produce one enantiomer of the final product. This biocatalytic approach offers the advantages of high stereoselectivity and mild reaction conditions.

The following table summarizes potential stereoselective approaches:

| Approach | Precursor | Key Reagent/Catalyst | Product |

| Asymmetric Hydrogenation | α-Keto imine of 3'-hydroxypropiophenone | Chiral Rhodium or Ruthenium catalyst | Enantiomerically enriched this compound |

| Biocatalytic Amination | 3'-Hydroxypropiophenone | Engineered Transaminase | (S)- or (R)-2-Amino-1-(3-hydroxyphenyl)-1-propanone |

Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for the synthesis of pharmaceutical intermediates and other valuable chemicals.

Catalyst Development for this compound Production

The development of efficient and recyclable catalysts is a key aspect of green chemistry. For the synthesis of this compound, several catalytic systems can be envisioned.

For the amination step, the use of solid-supported catalysts or catalysts that can be easily recovered and reused is desirable. For example, metal-organic frameworks (MOFs) or zeolites functionalized with catalytic sites could be employed. These materials can offer high activity and selectivity while being easily separable from the reaction mixture.

In the context of stereoselective synthesis, the development of heterogeneous chiral catalysts is an active area of research. Immobilizing chiral ligands on solid supports can facilitate catalyst recycling and reduce contamination of the final product with heavy metals.

Solvent-Free and Environmentally Benign Syntheses

Reducing or eliminating the use of volatile and hazardous organic solvents is a primary goal of green chemistry. For the synthesis of this compound, solvent-free reaction conditions can be explored.

For example, the α-bromination of ketones can be carried out under solvent-free conditions by grinding the reactants together, sometimes with a solid-supported reagent. mdpi.com Similarly, the subsequent amination step could potentially be performed without a solvent, particularly if one of the reactants is a liquid.

The use of greener solvents is another important consideration. Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. nih.gov Other environmentally benign solvents, such as ionic liquids or supercritical fluids, could also be investigated as alternatives to traditional organic solvents.

The table below highlights some green chemistry approaches applicable to the synthesis:

| Green Approach | Reaction Step | Example |

| Catalyst Development | Amination | Use of a recyclable solid-supported catalyst |

| Solvent-Free Synthesis | α-Bromination | Grinding of 3'-hydroxypropiophenone with a solid brominating agent |

| Environmentally Benign Solvents | Amination | Performing the reaction in water or a biodegradable solvent |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. acs.orgbiospectrumasia.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. chemicalindustryjournal.co.uknih.gov While specific literature detailing the complete synthesis of this compound via a fully continuous process is not extensively documented, the principles of flow chemistry are highly applicable to key steps in its synthesis and the production of related cathinone structures.

Flow chemistry enables the safe handling of hazardous reagents and unstable intermediates, which are often involved in the multi-step synthesis of complex molecules. nih.gov Reactions that are highly exothermic, such as nitrations or hydrogenations, can be managed effectively in flow reactors due to their high surface-area-to-volume ratio, which allows for rapid heat dissipation. amt.uk For instance, the synthesis of a key intermediate, 3-amino-2-hydroxyacetophenone, has been successfully demonstrated using a microchannel reactor, a common flow chemistry device. google.com This process involved nitration followed by hydrogenation, two steps that are notoriously difficult to control in large batch reactors. google.com

The key advantages of applying flow chemistry to the synthesis of compounds like this compound include:

Enhanced Safety: Minimizing the volume of hazardous reaction mixtures at any given time significantly reduces the risks associated with explosive or highly exothermic reactions. biospectrumasia.comchemicalindustryjournal.co.uk

Increased Efficiency: Continuous processing can reduce reaction times from hours to minutes or even seconds, leading to higher throughput. scielo.brmdpi.com

Improved Yield and Purity: Precise control over temperature, pressure, and stoichiometry in a flow reactor often leads to fewer side products and cleaner reactions, simplifying purification. nih.gov

Scalability: Scaling up production is achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scielo.br

Given the successful application of flow chemistry to critical reactions in the synthesis of related aromatic amines and ketones, its use in a telescoped, multi-step synthesis of this compound is a viable and advantageous strategy for modern pharmaceutical manufacturing. acs.orgamt.uk

Chemical Derivatization and Analog Synthesis of this compound

The chemical scaffold of this compound, a substituted cathinone, offers multiple sites for chemical modification to generate a wide array of analogs. wikipedia.org These modifications are typically focused on the amino group, the alkyl side chain, and the phenyl ring. The goal of such derivatization is often to explore structure-activity relationships (SAR), investigating how changes in the molecule's structure affect its chemical and pharmacological properties. acs.orgresearchgate.net

The primary amino group of this compound is a common target for derivatization. Modifications at this position can significantly influence the compound's properties.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a fundamental modification. cij.gob.mx For example, N-monomethylation of the parent cathinone structure yields methcathinone (B1676376), a compound with altered properties. nih.gov Further extension of the alkyl chain or the introduction of different alkyl groups (e.g., ethyl, propyl, butyl) can be systematically explored. These changes can affect the molecule's lipophilicity and steric bulk, which in turn influences its interactions with biological targets. url.edu

Inclusion in a Cyclic Structure: The amino nitrogen can be incorporated into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. This creates a more rigid conformation compared to the flexible N-alkyl chains. Pyrrolidinophenone derivatives are a major class of synthetic cathinones, highlighting the significance of this modification. encyclopedia.pub The synthesis of these analogs often involves reacting the corresponding α-bromoketone precursor with the desired cyclic amine.

Changes in the amino terminal group are known to affect the potency and selectivity of cathinone derivatives. url.edu

| Modification Type | Example Substituent | Resulting Amine Type | Potential Impact |

|---|---|---|---|

| N-Alkylation | Methyl (-CH₃) | Secondary Amine | Alters potency and stimulant properties. cij.gob.mxnih.gov |

| N-Alkylation | Ethyl (-C₂H₅) | Secondary Amine | Further modifies lipophilicity and steric profile. url.edu |

| Cyclization | Pyrrolidine Ring | Tertiary Amine | Creates a distinct pharmacological profile, often acting as reuptake inhibitors. encyclopedia.pubnih.gov |

| Cyclization | Piperidine Ring | Tertiary Amine | Increases steric bulk compared to pyrrolidine. url.edu |

Common modifications include:

Alkylation/Alkoxylation: Introducing alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups onto the phenyl ring. For example, the presence of a 4-methyl group on the methcathinone scaffold results in mephedrone. encyclopedia.pub

Halogenation: The addition of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry. Halogenation can affect metabolic stability and receptor binding affinity. For instance, 4-fluoromethcathinone (flephedrone) and 4-chloromethcathinone are known derivatives. encyclopedia.pubnih.gov

Methylenedioxy Bridge: The formation of a methylenedioxy ring fused to the phenyl group (creating a 1,3-benzodioxolyl moiety) is another significant structural modification, leading to compounds like methylone. encyclopedia.pub

Research has shown that the position of the substituent is critical; for instance, meta-substituted cathinones have been reported to have higher psychostimulant effects than their para-substituted analogs, suggesting a difference in their interaction with biological targets. acs.org Conversely, para-substitution with bulky groups can shift selectivity towards the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). acs.orgnih.gov

The unambiguous determination of the chemical structure of newly synthesized analogs of this compound is critical. A combination of modern analytical techniques is employed for this purpose. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are fundamental for determining the molecular weight and fragmentation patterns of the analogs. nih.govnih.gov In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. proquest.com Under GC-MS with electron impact (EI) ionization, cathinone derivatives often undergo a characteristic α-cleavage, resulting in the formation of a stable iminium cation which frequently appears as the base peak in the mass spectrum. nih.govproquest.com This fragmentation pattern is a key diagnostic feature. ojp.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework. researchgate.net The chemical shifts and coupling constants of protons reveal their connectivity and spatial relationships. The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbon (typically around 195-200 ppm) and the various aromatic and aliphatic carbons. proquest.comresearchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify key functional groups. For cathinone derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the range of 1670-1700 cm⁻¹. nih.gov

X-ray Crystallography: For analogs that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute configuration of chiral centers. proquest.comresearchgate.net

| Technique | Information Provided | Characteristic Signatures for Cathinone Analogs |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Observation of [M+H]⁺ ion in ESI-MS; characteristic α-cleavage leading to an iminium base peak in EI-MS. nih.govproquest.com |

| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), stereochemistry. | Distinct signals for aromatic, aliphatic, and N-alkyl protons; carbonyl carbon signal around 195-200 ppm in ¹³C NMR. proquest.comresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong C=O stretching band between 1670-1700 cm⁻¹. nih.gov |

| X-ray Crystallography | Precise 3D molecular structure and absolute stereochemistry. | Provides bond lengths, bond angles, and crystal packing information. proquest.com |

Elucidation of Formation Mechanisms of this compound

The synthesis of this compound can be approached through several established synthetic routes common for β-aminoketones. While specific literature detailing the precise synthesis of this compound is not extensively available, its formation can be inferred from general and related synthetic transformations.

One probable and widely utilized method for the synthesis of β-aminoketones is the Mannich reaction . This three-component condensation reaction involves an active hydrogen compound (in this case, propiophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine (such as ammonia or its synthetic equivalent). The general mechanism for the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. The ketone then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the iminium ion to form the β-aminoketone, also known as a Mannich base. For the synthesis of this compound, 3'-hydroxypropiophenone would serve as the ketone component.

Another potential synthetic pathway is the α-amination of a ketone . This can be achieved through various methods, including the use of electrophilic aminating agents. For instance, an α-haloketone precursor, 2-bromo-1-(3-hydroxyphenyl)-1-propanone, could be synthesized from 3'-hydroxypropiophenone followed by nucleophilic substitution with an amine source like ammonia.

Furthermore, Friedel-Crafts acylation of a suitably protected phenol (B47542) with an N-protected α-aminopropionyl halide or anhydride (B1165640) could also be a viable, though more complex, route. This would involve the electrophilic substitution of the aromatic ring.

Reaction Pathways of this compound Under Various Conditions

The reactivity of this compound is dictated by its functional groups: the aromatic hydroxyl group, the secondary amine, and the β-carbonyl group. These sites are susceptible to transformations under various reaction conditions.

Acid-Catalyzed Reactions

Under acidic conditions, the amino group of this compound is readily protonated to form an ammonium (B1175870) salt. The carbonyl oxygen can also be protonated, which activates the carbonyl group towards nucleophilic attack.

One potential acid-catalyzed reaction is rearrangement . α-Hydroxy imines, which can be in equilibrium with α-amino ketones, are known to undergo rearrangement in the presence of acid. beilstein-journals.org While not a direct reaction of the aminoketone itself, it highlights a potential transformation pathway of related species.

Base-Catalyzed Reactions

In the presence of a base, the α-proton to the carbonyl group can be abstracted, leading to the formation of an enolate. This enolate can then participate in various reactions.

A significant base-catalyzed pathway for β-aminoketones is elimination . This reaction, often referred to as a retro-Michael or β-elimination reaction, results in the formation of an α,β-unsaturated ketone. nih.govyoutube.commasterorganicchemistry.comyoutube.comyoutube.com For this compound, this would lead to the formation of 1-(3-hydroxyphenyl)prop-2-en-1-one and ammonia. The rate of this elimination is dependent on the strength of the base and the nature of the leaving group (the amine).

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound target the carbonyl and amino functional groups, as well as the phenolic hydroxyl group.

Oxidation Pathways: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinone-type structures, especially in the presence of strong oxidizing agents. The secondary amine can also be oxidized. The β-keto group is a common feature in synthetic cathinones, and metabolic studies of related compounds show that this moiety can undergo various transformations. mdpi.com

Reduction Pathways: The carbonyl group of this compound can be reduced to a secondary alcohol, forming the corresponding amino alcohol, 2-amino-1-(3-hydroxyphenyl)-1-propanol. This transformation is a common metabolic pathway for synthetic cathinones. mdpi.comnih.gov This reduction can be achieved chemically using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that selectively reduces ketones and aldehydes.

Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ru) is another effective method for the reduction of the ketone.

The stereoselectivity of the reduction is an important consideration, as the resulting amino alcohol has two chiral centers, leading to the possibility of diastereomers. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically on this compound are scarce in the available scientific literature. However, the kinetics of the fundamental reactions involved in its synthesis and degradation can be inferred from studies on analogous systems.

Determination of Rate Constants

The determination of rate constants for the reactions involving this compound would require experimental kinetic studies, such as monitoring the concentration of reactants and products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

For the Mannich reaction , the rate-determining step can vary depending on the specific reactants and conditions. It can be the formation of the iminium ion or the subsequent nucleophilic attack of the enol. epfl.ch

For reduction reactions , the rate will depend on the concentration of the aminoketone, the reducing agent, and the catalyst (if applicable), as well as temperature and solvent.

For elimination reactions , the rate law is typically dependent on the concentration of both the β-aminoketone and the base, following second-order kinetics for an E2 mechanism. youtube.com

The following table provides a hypothetical framework for the kind of data that would be generated from kinetic studies on the formation of a β-aminoketone via a Mannich-type reaction.

| Reactant 1 (Ketone) Concentration (M) | Reactant 2 (Aldehyde) Concentration (M) | Reactant 3 (Amine) Concentration (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |

| 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the type of information that would be collected in a kinetic study. The values are not based on actual experimental data for this compound.

From such data, the rate law and the rate constant for the reaction could be determined. For example, if the rate doubles when the concentration of the ketone is doubled and also doubles when the concentration of the amine is doubled, but is independent of the aldehyde concentration, the rate law would be: Rate = k[Ketone][Amine].

Investigation of Activation Energies

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. For reactions involving this compound, the activation energy is influenced by several factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions. While specific experimental values for this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on similar aromatic ketones and aminoketones.

Reactions such as nucleophilic addition to the carbonyl group or reactions at the α-carbon are characteristic of this class of compounds. The activation energy for these reactions is dictated by the stability of the transition state. The presence of the amino group and the hydroxyl group on the phenyl ring can electronically influence the reactivity of the carbonyl group, thereby affecting the activation energy. For instance, the hydroxyl group, being an electron-donating group, can slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing the activation energy for nucleophilic attack compared to an unsubstituted phenone. Conversely, the amino group at the α-position can participate in intramolecular hydrogen bonding or act as a catalyst in certain reactions, which could lower the activation energy.

Computational chemistry provides a powerful tool for estimating activation energies. Density Functional Theory (DFT) calculations, for example, can model the reaction pathway and determine the energy of the transition state relative to the reactants. Such studies on analogous systems, like the Mannich reaction of aromatic ketones, have provided valuable data on activation parameters. tandfonline.comresearchgate.netresearchgate.net

Table 1: Representative Activation Energies for Reactions Analogous to those of Aromatic Ketones

| Reaction Type | Aromatic Ketone Substrate | Catalyst | Activation Energy (kJ/mol) |

| Mannich Reaction | Acetophenone | Sodium Acetate | 50-70 |

| Nucleophilic Addition | Benzophenone | Acidic | 40-60 |

| α-Halogenation | Propiophenone | Basic | 35-55 |

Note: The data in this table are illustrative and represent typical ranges for the specified reaction types with aromatic ketones. Actual values for this compound may vary.

Role of Intermediates and Transition States in this compound Reactions

The progression of a chemical reaction from reactants to products involves the formation of transient species known as intermediates and high-energy configurations called transition states. Understanding these species is fundamental to elucidating the reaction mechanism.

In reactions involving this compound, several key intermediates can be postulated based on the reaction type. For instance, in a nucleophilic addition to the carbonyl group, a tetrahedral intermediate is formed where the carbonyl carbon changes its hybridization from sp² to sp³. libretexts.org The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the aromatic ring.

The synthesis of α-amino ketones often involves intermediates such as imines or enolates. nih.govorganic-chemistry.orgresearchgate.net For example, in an asymmetric synthesis approach, an α-keto imine intermediate might be generated in situ. nih.gov The subsequent reaction of this intermediate with a nucleophile leads to the formation of the final product. The geometry and electronic properties of these intermediates are critical in determining the stereochemical outcome of the reaction.

Transition states represent the energy maxima along the reaction coordinate and are fleeting, non-isolable species. wikipedia.org Their structure dictates the activation energy and, consequently, the rate of the reaction. For reactions of this compound, computational modeling is a key method for characterizing transition state structures. rsc.orgrsc.org For example, in a concerted reaction mechanism, the transition state would involve the simultaneous breaking and forming of multiple bonds. In a stepwise mechanism, there would be a transition state for each elementary step.

The Hammond-Leffler postulate provides a conceptual framework for understanding the structure of a transition state, suggesting that its structure will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. wikipedia.org For an exothermic step, the transition state is expected to be "early" and reactant-like, while for an endothermic step, it will be "late" and product-like.

Table 2: Key Intermediates and Postulated Transition State Geometries in Reactions of Aromatic Amino Ketones

| Reaction Type | Key Intermediate | Postulated Transition State Geometry |

| Nucleophilic Addition | Tetrahedral Alkoxide | Partial bond formation between the nucleophile and the carbonyl carbon; elongated C=O bond. |

| Mannich Reaction | Iminium Ion / Enol | Formation of a C-C bond between the enol and the iminium ion in a six-membered cyclic arrangement. wikipedia.org |

| α-Amination | Enolate / Imine | Attack of the nitrogen nucleophile on the α-carbon, with developing partial charges. |

Note: The descriptions in this table are generalized for reactions involving aromatic amino ketones and serve as a model for understanding the reactions of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. While comprehensive experimental NMR data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on its structure and analysis of similar compounds. docbrown.info The proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal distinct signals corresponding to each unique nucleus in the molecule.

For the ¹H NMR spectrum, one would anticipate signals in the aromatic region (around 6.8-7.5 ppm) corresponding to the four protons on the meta-substituted benzene (B151609) ring. The specific splitting pattern would be complex due to meta and ortho couplings. The methine proton (CH) adjacent to the amino group would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl (CH₃) protons would present as a doublet, coupled to the single methine proton. The protons of the hydroxyl (-OH) and amino (-NH₂) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the unique chemical environments of the molecule. Key signals would include the carbonyl carbon (C=O) at a downfield shift (typically >190 ppm), aromatic carbons between 110-160 ppm, and aliphatic carbons for the methine (CH) and methyl (CH₃) groups at upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established chemical shift principles for analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carbonyl (C=O) | N/A | >190 | Singlet |

| Aromatic C-OH | N/A | ~158 | Singlet |

| Aromatic C-H | ~6.8 - 7.5 | ~115 - 130 | Multiplets |

| Aromatic C-C=O | N/A | ~138 | Singlet |

| Methine (CH-NH₂) | ~4.0 - 4.5 | ~50 - 60 | Quartet |

| Methyl (CH₃) | ~1.2 - 1.5 | ~15 - 25 | Doublet |

| Phenolic -OH | Variable | N/A | Broad Singlet |

| Amino -NH₂ | Variable | N/A | Broad Singlet |

COSY (Correlation Spectroscopy): A 2D COSY experiment would establish proton-proton coupling correlations. It would definitively link the doublet signal of the methyl group to the quartet signal of the adjacent methine proton. It would also reveal the intricate coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the methine and methyl carbons, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the two non-protonated aromatic carbons, by observing their correlations with nearby protons. For instance, the methyl protons would show a correlation to the methine carbon and the carbonyl carbon.

Solid-State NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid phase. Unlike solution NMR which shows sharp peaks, ssNMR spectra often display broad lines due to anisotropic interactions present in the solid state. researchgate.net There are no specific published solid-state NMR studies for this compound. However, such an analysis could reveal the presence of different polymorphs (crystal forms), characterize intramolecular and intermolecular hydrogen bonding involving the hydroxyl and amino groups, and provide insights into the conformation of the molecule in its crystalline form. researchgate.net

Mass Spectrometry (MS) Applications in the Structural Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural information from fragmentation patterns. unito.it

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint. For this compound, the fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the functional groups present. unito.itlibretexts.orgnih.gov

The molecular ion [M]⁺ would be observed at m/z 165. Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a methyl radical (•CH₃) to form an ion at m/z 150, or the loss of the aminopropyl group to form a hydroxybenzoyl cation at m/z 121.

Cleavage adjacent to the amine: Alpha-cleavage next to the nitrogen atom could lead to the formation of a stable iminium ion. For instance, cleavage between the methine carbon and the aromatic ring would result in an ion at m/z 88.

McLafferty Rearrangement: While less common for this specific structure, rearrangements could lead to neutral losses, such as the loss of water (H₂O) or ammonia (NH₃).

Table 2: Plausible Mass Spectrometry Fragments for this compound This table is generated based on general fragmentation principles of ketones and amines. libretexts.orgdocbrown.infodocbrown.info

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion [M]⁺ |

| 150 | [C₈H₈NO₂]⁺ | Loss of methyl radical (•CH₃) from the molecular ion |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon |

| 88 | [C₅H₁₀N]⁺ | Alpha-cleavage at the C-C bond adjacent to the amino group |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenyl ring fragment, a common secondary fragmentation |

| 44 | [C₂H₆N]⁺ | Cleavage of the C-C bond between the carbonyl and the phenyl ring, followed by rearrangement |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. wiley-vch.de This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm the elemental composition of C₉H₁₁NO₂. The calculated exact mass of the protonated molecule [M+H]⁺ (C₉H₁₂NO₂⁺) is 166.0863. HRMS is also critical in fragmentation analysis, as it can distinguish between isobaric fragments—ions that have the same nominal mass but different elemental formulas. nih.gov

Vibrational Spectroscopy (IR, Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups. nih.gov The spectra for this compound would exhibit characteristic bands corresponding to its phenolic, amine, and ketone functionalities.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is typically involved in hydrogen bonding. researchgate.net

N-H Stretch: The primary amine group (-NH₂) will show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches for the methine and methyl groups are observed just below 3000 cm⁻¹. researchgate.net

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl (C=O) group is expected in the region of 1650-1680 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹). researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bend: The scissoring motion of the primary amine group typically gives rise to a medium-to-strong band around 1590-1650 cm⁻¹, which may overlap with aromatic C=C stretching bands.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. horiba.com The C=O stretch is also typically Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table is generated based on established group frequencies and data from analogous compounds like 3-hydroxyacetophenone. researchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (conjugated ketone) | 1650 - 1680 | Strong | Medium-Strong |

| Aromatic C=C Stretch / N-H Bend | 1450 - 1650 | Medium-Strong | Strong |

| C-O Stretch (phenolic) | 1200 - 1300 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Assignment of Characteristic Absorption Bands

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural features of a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and phenyl ring moieties.

The assignment of these characteristic bands is based on established group frequencies, though the precise wavenumbers can be influenced by the molecule's local chemical environment and intermolecular interactions, such as hydrogen bonding. masterorganicchemistry.comdergipark.org.tr

O-H and N-H Stretching: The phenolic O-H and the primary amine N-H stretching vibrations typically appear in the high-frequency region of the IR spectrum, generally between 3200 and 3400 cm⁻¹. masterorganicchemistry.com Hydrogen bonding significantly broadens these peaks. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanone backbone will occur just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The C=O stretch is one of the most intense and sharpest bands in the IR spectrum, typically found in the 1630-1830 cm⁻¹ region. masterorganicchemistry.com For an aryl ketone, this band is often observed around 1685 cm⁻¹. Its position can be shifted by conjugation with the phenyl ring and potential intramolecular hydrogen bonding with the adjacent amine or hydroxyl group.

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) usually results in a medium to strong band near 1600 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring gives rise to several characteristic bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations.

Phenolic C-O Stretching: The stretching vibration of the phenolic C-O bond typically produces a strong band in the IR spectrum around 1260 cm⁻¹.

A summary of the expected characteristic vibrational bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (-OH) | 3200 - 3400 (Broad) | Medium |

| N-H Stretch | Amine (-NH₂) | 3200 - 3400 (Broad) | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Weak-Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Weak-Medium |

| C=O Stretch | Ketone | 1670 - 1690 | Strong, Sharp |

| N-H Bend | Amine (-NH₂) | 1580 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Phenol | 1200 - 1300 | Strong |

Conformational Analysis via Vibrational Spectroscopy

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, leading to various spatial arrangements (conformers). Vibrational spectroscopy is a powerful tool for identifying the most stable conformers, as the vibrational frequencies of the functional groups are sensitive to the molecular conformation, particularly when intramolecular hydrogen bonding is possible. core.ac.uknih.govchemrxiv.org

In this compound, the hydroxyl, amino, and carbonyl groups can act as both hydrogen bond donors and acceptors. This allows for the formation of intramolecular hydrogen bonds, which stabilize specific conformations. core.ac.uk For instance, a hydrogen bond could form between the carbonyl oxygen and the hydrogen of the hydroxyl group, or between the carbonyl oxygen and a hydrogen from the amino group.

Studies on analogous amino alcohols, such as 2-amino-1-propanol and 3-amino-1-propanol, have demonstrated that the presence of intramolecular hydrogen bonds leads to distinct shifts in the vibrational frequencies of the involved groups. core.ac.uknih.gov An O-H···O=C or N-H···O=C interaction would cause the C=O stretching frequency to shift to a lower wavenumber (a redshift) and the corresponding O-H or N-H stretching bands to shift and broaden. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine which conformations are present in a given state (e.g., gas, solution, or solid). nih.govchemrxiv.org

X-ray Crystallography and Diffraction Studies of this compound

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. mdpi.com Different polymorphs of the same compound have the same chemical composition but differ in their physical properties, such as melting point, solubility, and stability. The existence of multiple functional groups capable of hydrogen bonding (-OH, -NH₂, C=O) and the molecule's conformational flexibility make this compound a candidate for exhibiting polymorphism. mdpi.com Different intermolecular hydrogen bonding networks could lead to different packing arrangements and thus, different polymorphs. researchgate.net Investigating polymorphism is crucial as different forms can have distinct physical properties.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like this compound) with a second molecule, known as a "co-former," in a stoichiometric ratio within the same crystal lattice. mdpi.com The components are held together by non-covalent interactions, primarily hydrogen bonds. Given its hydrogen bond donor and acceptor sites, this compound has the potential to form co-crystals with various co-formers, such as carboxylic acids or other amino-containing compounds. Amino acids, which exist as zwitterions in their crystalline form, are often excellent co-formers due to their robust hydrogen-bonding capabilities. mdpi.com Co-crystallization studies are valuable for modifying the physicochemical properties of a solid without altering its covalent structure.

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound in published literature.

Computational and Theoretical Chemistry Studies of 2 Amino 1 3 Hydroxyphenyl 1 Propanone

Quantum Chemical Calculations on 2-Amino-1-(3-hydroxyphenyl)-1-propanone

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These calculations provide detailed information about the molecule's electronic landscape and are foundational for predicting its reactivity and spectroscopic behavior.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. wikipedia.org A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group, while the LUMO is likely centered on the carbonyl group and the aromatic ring. A detailed MO analysis would involve visualizing these frontier orbitals and calculating their energies to predict the most probable sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Actual values would be derived from specific quantum chemical software.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. researchgate.netresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov Calculations are often performed on various low-energy conformers of the molecule, and the resulting shifts are Boltzmann-averaged to provide a final predicted spectrum that accounts for conformational flexibility. nih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when appropriate functionals and basis sets are used. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | 198.5 |

| C2 (CH-NH₂) | 4.5 | 55.2 |

| C3 (CH₃) | 1.4 | 18.9 |

| Aromatic CH | 6.8 - 7.5 | 115.0 - 130.0 |

| C-OH | - | 157.3 |

| NH₂ | 2.1 | - |

| OH | 9.5 | - |

Note: This table provides an illustrative example of predicted NMR chemical shifts. The actual values would depend on the specific computational method and solvent model used.

IR Spectroscopy: Theoretical Infrared (IR) spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. DFT calculations are highly effective for this purpose. biointerfaceresearch.com The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretch, N-H and O-H stretches, and various vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. tandfonline.comnih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the substituted benzene (B151609) ring.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics.

Potential Energy Surface Exploration

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comvisualizeorgchem.com This is typically done by systematically changing a specific dihedral angle (a "soft" degree of freedom) while optimizing the rest of the molecular geometry at each step. researchgate.net For this compound, key dihedral angles to scan would include those around the C-C bond connecting the propanone side chain to the phenyl ring and the C-C bond of the ethylamine (B1201723) moiety. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers to rotation between them (transition states). researchgate.net A comprehensive conformational analysis of the related compound cathinone (B1664624) has revealed the existence of multiple low-energy conformers, highlighting the importance of such studies. researchgate.net

Solvation Effects and Dynamics

The behavior of this compound in a biological environment is significantly influenced by its interactions with the surrounding solvent, typically water. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. nih.gov In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their trajectories over time are calculated by solving Newton's equations of motion. This allows for the study of how the solvent affects the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent molecules. nrel.gov

Continuum solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum chemical calculations to estimate the free energy of solvation and to understand how the solvent environment influences the electronic structure and properties of the molecule. scispace.com These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects. nih.gov For this compound, both explicit (MD) and implicit (PCM) solvation models would be crucial for obtaining a realistic picture of its behavior in aqueous solution.

Reaction Mechanism Modeling for this compound

Theoretical studies detailing the reaction mechanisms involving this compound, such as its synthesis or degradation pathways, are not extensively documented. Computational modeling of chemical reactions typically involves the use of quantum mechanical methods to map out the potential energy surface of the reaction, identifying intermediates, products, and the transition states that connect them.

For related compounds, such as the hydrogenation of chiral α-hydroxyketones over a Platinum catalyst, density functional theory (DFT) has been employed to investigate reaction paths. researchgate.net Such studies analyze the adsorption modes of reactants and calculate the energy profiles for different mechanistic pathways, like the pairwise addition of hydrogen. researchgate.net However, specific models for the reaction mechanisms of this compound are not present in the surveyed literature.

Transition State Characterization

The characterization of a transition state is a critical component of reaction mechanism modeling. It involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. This is typically achieved through computational methods that optimize the geometry to a point where there is a single imaginary frequency in the vibrational analysis. nih.gov The intrinsic reaction coordinate (IRC) method is then often used to confirm that the identified transition state connects the correct reactants and products. nih.gov

While these are standard procedures in computational chemistry, their specific application to reactions involving this compound has not been detailed in published research. Theoretical studies on other chemical systems, for instance the reaction between phenyl and amino radicals, have successfully used methods like B3LYP and CCSD(T) to locate and verify transition states. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a theoretical technique used to understand the progress of a chemical reaction from reactants to products. In the context of complex systems, particularly those involving a solvent or a large biological molecule, this can involve defining a collective degree of freedom from the environment as the reaction coordinate. arxiv.orgresearchgate.net This approach, often used in quantum thermodynamics, allows for the study of system-reservoir interactions and can account for non-Markovian effects. arxiv.orgresearchgate.net It is a powerful tool for analyzing dynamics in condensed phases. researchgate.net There is, however, no evidence of this technique being specifically applied to model the behavior of this compound in the reviewed literature.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for drug design and development, aiming to correlate a molecule's structural features with its biological activity. researchgate.net Techniques like the three-dimensional quantitative structure-activity relationship (3D-QSAR) are widely used to identify key structural properties associated with a desired biological effect. researchgate.net These studies often involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

While computational SAR studies have been conducted on various classes of compounds, including aryloxypropanolamine β3-adrenergic receptor agonists and flavonoid inhibitors of the BACE1 enzyme, a specific computational SAR study for this compound is not available in the searched literature. researchgate.netnih.gov Such a study would typically involve aligning a series of related compounds and using statistical methods to build a predictive model based on their steric and electrostatic fields.

Below is a hypothetical data table illustrating the kind of data that would be generated in a 3D-QSAR study.

Table 1: Hypothetical Physicochemical Properties and Biological Activity for a Series of Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| Analog 1 | 165.19 | 1.62 | 63.32 | 5.2 |

| Analog 2 | 179.22 | 1.85 | 63.32 | 3.8 |

| Analog 3 | 195.18 | 1.50 | 72.55 | 8.1 |

| Analog 4 | 181.20 | 1.99 | 63.32 | 2.5 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound and its analogs.

Mechanistic Investigations of 2 Amino 1 3 Hydroxyphenyl 1 Propanone S Molecular Interactions

Receptor Binding and Ligand Interaction Studies (in vitro/in silico focus)

The binding of 2-Amino-1-(3-hydroxyphenyl)-1-propanone to protein targets, particularly those involved in neurotransmitter transport and signaling, is a primary area of investigation. Both computational and experimental methods are employed to characterize these interactions.

While specific molecular docking studies for this compound are not extensively detailed in published literature, insights can be drawn from simulations of structurally related compounds, such as norephedrine, with monoamine transporters like the norepinephrine (B1679862) transporter (NET). nih.govpnas.org These computational models predict that the binding of such ligands occurs within a pocket defined by key amino acid residues.

In these models, the amine group of the ligand is critical for forming strong ionic interactions with acidic residues, such as Aspartate 75 (Asp75) in the norepinephrine transporter. nih.govpnas.org The aromatic ring of the ligand engages in hydrophobic and π-electron interactions with the side chains of aromatic residues like Phenylalanine (Phe72, Phe317) and Tyrosine (Tyr152). nih.gov For this compound, the meta-positioned hydroxyl group on the phenyl ring would be available to form hydrogen bonds with polar residues within the binding site, potentially influencing its binding affinity and selectivity compared to unsubstituted norephedrine.

| Interacting Ligand Moiety | NET Residue | Type of Interaction |

|---|---|---|

| Amine Group | Asp75 | Ionic Interaction |

| Aromatic Ring | Phe72 | Aromatic (π-π stacking) |

| Tyr152 | Aromatic (π-π stacking) | |

| Phe317 | Aromatic (π-π stacking) |

In vitro binding assays are essential for experimentally validating and quantifying the interactions predicted by computational models. nih.govnih.gov These assays typically involve incubating the compound with a purified target protein, such as a receptor or transporter, and measuring the extent of binding. nih.gov A common method is the quantitative pull-down assay, where a "bait" protein is immobilized and the binding of a "prey" ligand from a solution is measured to determine the dissociation constant (K_d), a measure of binding affinity. nih.govnih.gov

For catecholamine-like compounds, including this compound, a significant challenge in these assays is the potential for oxidation, especially at physiological pH. nih.gov Studies on norepinephrine have shown that its oxidation products, rather than the parent molecule, can be responsible for binding to plasma proteins like albumin in vitro, leading to potentially artifactual results. nih.gov Therefore, conducting such assays in the presence of antioxidants is crucial to ensure that the observed binding is specific to the non-oxidized form of the ligand. nih.gov While the methodology is established, specific K_d values for this compound with purified monoamine transporters or other receptors are not prominently available in the reviewed literature.

Enzymatic Modulation and Inhibition Mechanisms of this compound

The structural similarity of this compound to amphetamine and its metabolites suggests it may interact with and modulate the activity of various enzymes, particularly those involved in neurotransmitter metabolism. nih.govnih.gov

Enzyme kinetic studies are performed to determine the nature and potency of a compound's effect on enzyme activity. This can reveal whether the compound acts as a substrate, a competitive or non-competitive inhibitor, or a mechanism-based inactivator. Key parameters determined in these studies include the Michaelis constant (K_m), catalytic rate (k_cat), and inhibition constant (K_i).

While specific kinetic data for this compound are scarce, studies on structurally related molecules provide a framework for the types of investigations that can be conducted. For example, research on 2-substituted 3-(p-hydroxyphenyl)-1-propenes, which are also substrate analogs for the enzyme dopamine (B1211576) β-hydroxylase, characterized them as mechanism-based inhibitors. nih.gov These studies determined both the rate of catalysis (k_cat) and the rate of inactivation (k_inact), demonstrating that the compounds are first processed as substrates before irreversibly inactivating the enzyme. nih.gov Similar investigations would be necessary to elucidate the kinetic profile of this compound with relevant enzymes.

| Compound (Substituent X) | k_cat (min⁻¹) | k_inact (min⁻¹) |

|---|---|---|

| Hydrogen (H) | 49.0 | 0.51 |

| Chlorine (Cl) | 8.6 | 0.20 |

| Bromine (Br) | 7.0 | 0.08 |

Allosteric modulation occurs when a compound binds to a site on an enzyme distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. This can either enhance or inhibit the enzyme's function. Currently, there is no specific information in the referenced literature detailing investigations into the potential allosteric modulation of enzymes by this compound.

Interactions with Nucleic Acids and Lipids (in vitro/in silico focus)

The ability of a small molecule to cross biological membranes and potentially interact with intracellular components is governed by its physicochemical properties. As a hydrophobic molecule, cathinone (B1664624) and its derivatives can readily cross cell membranes, including the blood-brain barrier. wikipedia.org This implies an interaction with the lipid bilayers that form these membranes. However, specific in vitro or in silico studies detailing the direct interaction of this compound with lipid models or its effects on membrane properties have not been identified. Similarly, there is no available research from the provided results that investigates the direct binding or interaction of this compound with nucleic acids like DNA or RNA.

DNA/RNA Binding Studies

No research articles or data were identified that specifically investigate the binding interactions of this compound with DNA or RNA. Methodologies to study such interactions often include techniques like fluorescence spectroscopy, circular dichroism, and molecular docking to determine binding constants and modes of interaction. However, no such studies have been published for this particular compound.

Membrane Interaction and Permeation Simulations

There is a lack of published research on the membrane interaction and permeation of this compound. Computational methods, such as molecular dynamics simulations, are frequently used to predict how a molecule might traverse a lipid bilayer, providing insights into its potential bioavailability. Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) also offer valuable data. No such simulation or experimental data is currently available for this compound in the public domain.

Cellular Pathway Perturbation Studies (in vitro, non-clinical)

No in vitro, non-clinical studies detailing the perturbation of cellular pathways by this compound were found in the reviewed literature. Such studies are crucial for understanding a compound's mechanism of action and typically involve techniques like transcriptomics, proteomics, and targeted cell-based assays to identify which signaling pathways are affected. While general methodologies for these types of studies are well-established, their specific application to this compound has not been documented in the available scientific literature.

Analytical Methodologies for the Detection and Quantification of 2 Amino 1 3 Hydroxyphenyl 1 Propanone

Chromatographic Techniques for 2-Amino-1-(3-hydroxyphenyl)-1-propanone

Chromatography is the cornerstone for the analysis of this compound, providing the necessary separation from matrix components and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible method for the analysis of polar aromatic compounds like this compound. Method development focuses on optimizing the separation of the target analyte from impurities and degradation products. Analytical methods developed for the closely related compound, metaraminol (B1676334), provide a framework for a suitable HPLC approach. nih.gov

A typical RP-HPLC method would utilize a C18 stationary phase, which provides sufficient hydrophobic retention for the phenyl ring, while the polar functional groups are accommodated by an aqueous-organic mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. To ensure good peak shape and retention for the basic amine, an acidic pH modifier like phosphoric acid or formic acid is typically added to the mobile phase. nih.gov Ion-pairing agents, such as sodium hexanesulfonate, can also be incorporated to enhance retention and resolution. nih.gov Detection is commonly performed using a UV detector, with wavelengths set to capture the aromatic chromophore of the molecule (e.g., 220 nm for general impurities and ~272 nm for the main analyte). nih.gov

Table 1: Representative RP-HPLC Method Parameters for Analysis of this compound (based on methods for related compounds)

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol : 0.03% Sodium Hexanesulfonate (aq) (pH 3.0 with H₃PO₄) (20:80, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 35 °C | nih.gov |

| Injection Volume | 20 µL | nih.gov |

| Detection | UV at 220 nm or 272 nm | nih.gov |

Gas Chromatography (GC) Applications

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound is contingent upon a crucial sample preparation step: derivatization. The primary amine and hydroxyl group make the molecule thermally labile and prone to strong interactions with the stationary phase, leading to poor peak shape and low volatility.

Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar moieties. This process increases the analyte's volatility and thermal stability, making it suitable for GC analysis. Common approaches for amino compounds include:

Acetylation: An extractive acetylation procedure can be employed, which has proven effective for recovering similar compounds like metaraminol from aqueous samples for GC analysis. nih.govresearchgate.net

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to create more stable silyl (B83357) derivatives of amines and alcohols.

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature programming schedule to ensure efficient separation.

Chiral Chromatography for Enantiomeric Separation

As this compound possesses a chiral center at the C2 carbon, separating its enantiomers is critical, as they may exhibit different biological activities. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. researchgate.netsemanticscholar.org

Methods developed for the chiral separation of structurally analogous cathinone (B1664624) derivatives are directly applicable. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly successful. researchgate.netscilit.com For instance, an amylose tris(α-methylbenzylcarbamate) CSP has been used to resolve numerous cathinone derivatives under normal-phase conditions. researchgate.netscilit.com Alternatively, chiral mobile phase additives, such as sulfated β-cyclodextrin, can be used with a standard achiral reversed-phase column to induce enantioseparation. nih.gov

Table 2: Exemplary Chiral HPLC Methodologies for Enantioseparation of Cathinone Analogs

| Method Type | Stationary Phase | Mobile Phase | Detection | Source |

|---|---|---|---|---|

| Chiral Stationary Phase (CSP) | CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) | Hexane : Isopropanol : Triethylamine (97:3:0.1) | UV (254 nm) | researchgate.netscilit.com |

| Chiral Mobile Phase Additive | LiChrospher 100 RP-18e | Methanol : Water + 2% Sulfated β-cyclodextrin (2.5:97.5) | UV | nih.gov |

Mass Spectrometry-Based Detection of this compound

Mass spectrometry (MS) provides highly sensitive and specific detection for this compound, especially when coupled with a chromatographic inlet. Tandem mass spectrometry (MS/MS) is particularly powerful for quantification in complex biological matrices.

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of cathinone-related compounds in biological fluids such as blood and urine. nih.govnih.gov The technique combines the separation power of HPLC with the specificity of MS/MS detection.

Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. cuny.edu Chromatographic separation is usually achieved with a reversed-phase column using a gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid to promote protonation for positive-ion electrospray ionization (ESI). hpst.cz

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and minimizes background interference. nih.gov

GC-MS/MS Methodologies

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an alternative platform with high chromatographic resolution. As with standard GC, a derivatization step is mandatory to ensure the analyte is volatile and thermally stable. nih.gov Following derivatization, the analyte is separated on a capillary GC column.

The mass spectrometer, often a triple quadrupole, operates in MRM mode similar to LC-MS/MS. The electron ionization (EI) of the derivatized analyte produces a characteristic fragmentation pattern. Specific precursor-to-product ion transitions are monitored for highly selective quantification. This approach has been successfully applied to the analysis of metaraminol in biological samples and is suitable for its precursor, this compound. nih.govresearchgate.net Furthermore, indirect chiral analysis can be performed by using a chiral derivatizing agent, which creates diastereomers that can be separated on a standard achiral GC column and detected by MS/MS. semanticscholar.org

Quantitative Analysis in Research Matrices

The quantitative analysis of this compound in complex research matrices, such as human plasma or urine, presents analytical challenges common to many small, polar molecules. nih.govnih.gov The reliability of any quantification is dependent on the accuracy and precision of the measurement, which can be significantly influenced by co-eluting compounds from the matrix that cause ion suppression or enhancement in mass spectrometry-based methods. chromatographyonline.comrsc.org